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Compound of Interest

Compound Name: 3-Benzylpyrrolidine

Cat. No.: B112086 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of (3S)-1-Benzylpyrrolidine-3-

carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract
(3S)-1-Benzylpyrrolidine-3-carboxylic acid is a chiral non-proteinogenic amino acid derivative

that has garnered significant attention as a versatile building block in medicinal chemistry and

asymmetric synthesis. Its rigid pyrrolidine core, combined with the stereospecificity of the (S)-

configuration at the C3 position, makes it an invaluable scaffold for constructing complex,

biologically active molecules. This technical guide provides a comprehensive overview of the

core physicochemical properties of (3S)-1-Benzylpyrrolidine-3-carboxylic acid, offering field-

proven insights for its application. We will delve into its structural and chemical identity, detailed

physicochemical parameters, spectroscopic signatures, and robust experimental protocols for

its characterization. The causality behind experimental choices is explained to ensure both

technical accuracy and practical utility for researchers in drug discovery and development.

Introduction: The Strategic Value of a Chiral
Scaffold
The pyrrolidine ring is a privileged scaffold in drug discovery, known for conferring favorable

properties such as improved solubility, metabolic stability, and three-dimensional complexity to
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drug candidates.[1] (3S)-1-Benzylpyrrolidine-3-carboxylic acid, also known as (S)-1-N-Benzyl-

Beta-Proline, embodies these advantages. The benzyl group provides a lipophilic handle and

protects the secondary amine, while the carboxylic acid offers a reactive site for further

chemical modification.

Its primary value lies in its chirality, which is crucial for molecular recognition and biological

activity. As a chiral building block, it is instrumental in the synthesis of enantiomerically pure

compounds, a fundamental requirement in modern pharmaceutical development to enhance

therapeutic efficacy and minimize off-target side effects.[2] This compound serves as a key

intermediate in the synthesis of various pharmaceuticals, particularly those targeting

neurological and central nervous system (CNS) disorders.[2][3] This guide serves as a

foundational resource for scientists leveraging this high-value molecule in their research

endeavors.

Chemical Identity and Structure
A precise understanding of a molecule's identity is the bedrock of reproducible science. The

following identifiers and structural details define (3S)-1-Benzylpyrrolidine-3-carboxylic acid.

Identifier Value Source(s)

IUPAC Name
(3S)-1-benzylpyrrolidine-3-

carboxylic acid
[3]

Synonyms

(S)-1-N-Benzyl-Beta-Proline,

(S)-1-Benzyl-pyrrolidine-3-

carboxylic acid

[4][5][6]

CAS Number 161659-80-9 [4][5]

Molecular Formula C₁₂H₁₅NO₂ [4][5][7]

Molecular Weight 205.25 g/mol [4][7]

Canonical SMILES
C1C--INVALID-LINK--

CN1CC2=CC=CC=C2
[3]

InChI Key
RLRDUQNUBMAYDS-

NSHDSACASA-N
[5]
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Structure:

Figure 1: 2D Chemical Structure of (3S)-1-Benzylpyrrolidine-3-carboxylic acid.

Core Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical reactions

and biological systems, influencing everything from reaction kinetics to bioavailability. The data

presented below, a mix of experimental and predicted values, provides a quantitative profile of

the title compound.
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Property Value / Description
Significance in a
Research Context

Source(s)

Appearance
White to yellowish

solid

A primary indicator of

material purity. Color

variation can suggest

impurities or

degradation.

[4][5]

Melting Point 79 - 83 °C

A sharp melting range

is a classic indicator of

high purity. It also

defines the upper-

temperature limit for

solid-state handling.

[4]

Boiling Point
343.1 ± 35.0 °C

(Predicted)

Useful for purification

techniques like

distillation under

vacuum, though

decomposition may

occur at atmospheric

pressure.

[4]

Density
1.205 ± 0.06 g/cm³

(Predicted)

Relevant for process

scale-up, reaction

volume calculations,

and formulation

development.

[4]
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pKa
3.83 ± 0.20

(Predicted)

Governs the ionization

state of the carboxylic

acid at a given pH.

Critical for designing

purification protocols

(e.g., acid-base

extraction) and

understanding its

behavior in

physiological buffers.

[4]

Solubility
Reported as "easily

soluble in solvents"

This qualitative

descriptor

necessitates empirical

validation. Solubility in

aqueous and organic

media is critical for

reaction setup,

purification, and

formulation.

[4]

Storage Condition
2 - 8°C, Sealed in dry

conditions

Indicates the

compound's stability.

Refrigeration and

protection from

moisture are

recommended to

prevent degradation.

[4][6]

Spectroscopic Data and Analysis: Elucidating the
Structure
Spectroscopic analysis provides irrefutable confirmation of a molecule's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is the most powerful tool for determining the structure of organic molecules in solution.

While a specific spectrum for this exact compound is not publicly available, its features can be

reliably predicted based on its constituent parts.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

each type of proton.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a

broad singlet far downfield, typically in the 10-12 ppm range. Its signal will disappear upon

exchange with D₂O.[8]

Benzyl Protons (-CH₂-Ph): The five aromatic protons on the phenyl ring will appear as a

multiplet between 7.2-7.4 ppm. The two benzylic methylene protons (-CH₂-) will likely

appear as a singlet or a pair of doublets (if diastereotopic) around 3.6-3.8 ppm.

Pyrrolidine Ring Protons: The seven protons on the pyrrolidine ring will appear in the

aliphatic region (approx. 1.8-3.5 ppm). Due to their diastereotopic nature and spin-spin

coupling, they will present as a complex series of multiplets. The proton at the chiral center

(C3) would be of particular interest.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon

framework.

Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear in the

170-180 ppm region.[8]

Aromatic Carbons: The carbons of the phenyl ring will appear in the 125-140 ppm range,

with the ipso-carbon (attached to the CH₂) being the least intense.

Benzylic and Pyrrolidine Carbons: These sp³ hybridized carbons will appear further

upfield, typically in the 25-65 ppm range.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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O-H Stretch: A very strong and characteristically broad absorption will be observed from

approximately 2500 to 3300 cm⁻¹, indicative of the hydrogen-bonded carboxylic acid

hydroxyl group.[8]

C=O Stretch: A strong, sharp absorption will appear around 1700-1725 cm⁻¹ for the carbonyl

of the carboxylic acid.[8]

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H

stretches will be just below 3000 cm⁻¹.

Experimental Protocols for Physicochemical
Characterization
The following section provides standardized, step-by-step protocols for determining the key

physicochemical properties discussed. The rationale behind each step is explained to ensure a

deep understanding of the methodology.

Workflow for Physicochemical Characterization```dot
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Phase 1: Initial Assessment

Phase 2: Thermal & Purity Analysis

Phase 3: Solution Properties

Phase 4: Structural Confirmation

Obtain Sample of
(3S)-1-Benzylpyrrolidine-3-carboxylic acid

Visual Inspection
(Color, Form)

Melting Point Determination HPLC/LC-MS for Purity

Solubility Assessment
(Aqueous & Organic)

pKa Determination
(Potentiometric Titration)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Final Data Consolidation
& Reporting

Click to download full resolution via product page

Caption: Step-by-step workflow for melting point determination.
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Methodology:

Sample Preparation: Ensure the sample is completely dry. Grind a small amount to a fine

powder to ensure uniform heat distribution.

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert and tap the

sealed end on a hard surface to pack the sample tightly to a height of 2-3 mm.

Instrument Setup: Place the loaded capillary into the heating block of a calibrated digital

melting point apparatus.

Rapid Scan (Optional but Recommended): Perform a quick determination with a fast ramp

rate (10-15 °C/min) to find the approximate melting range. This saves time for the precise

measurement.

Precise Measurement: Allow the apparatus to cool. Using a fresh sample, set the starting

temperature to ~15 °C below the approximate melting point found in the rapid scan. Set the

ramp rate to a slow 1-2 °C/min.

Observation and Recording: Record the temperature at which the first drop of liquid is

observed (T₁) and the temperature at which the last crystal melts (T₂). The melting range is

T₁ - T₂. For a pure compound, this range should be narrow (< 2 °C).

Protocol: NMR Sample Preparation and Analysis
Causality: NMR requires the sample to be dissolved in a deuterated solvent to avoid a large

interfering solvent signal in the ¹H NMR spectrum. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-

d₆ (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for carboxylic acids as it helps

in observing the exchangeable -OH proton.
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1. Weighing
Accurately weigh 5-10 mg of the

compound directly into a vial.

2. Dissolution
Add ~0.7 mL of a deuterated
solvent (e.g., DMSO-d₆). Mix
to ensure complete dissolution.

3. Transfer
Filter the solution through a small

plug of glass wool in a pipette
into a clean, dry NMR tube.

4. Acquisition
Place the tube in the NMR spectrometer.

Acquire ¹H, ¹³C, and other
relevant spectra.

5. Processing & Analysis
Process the data (phasing, baseline
correction). Integrate signals and

assign peaks to the structure.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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